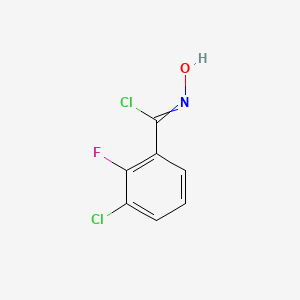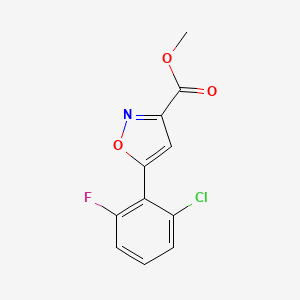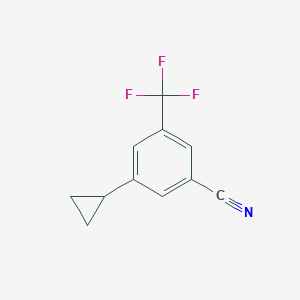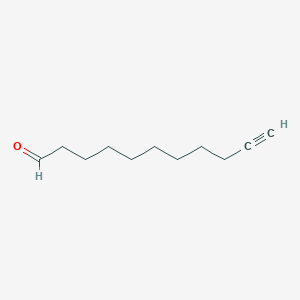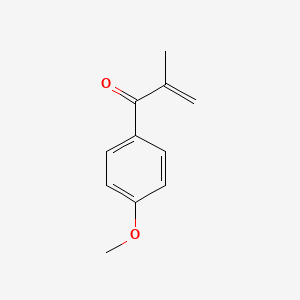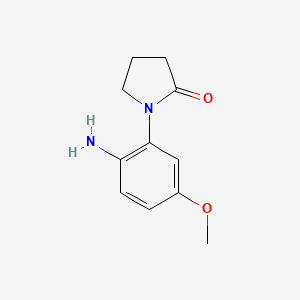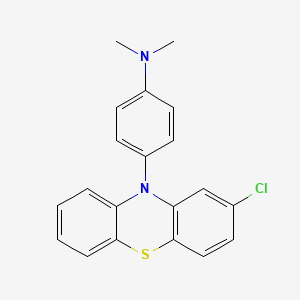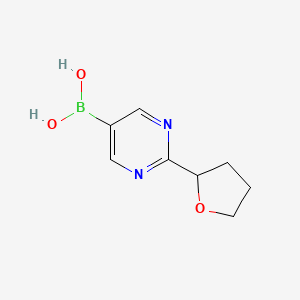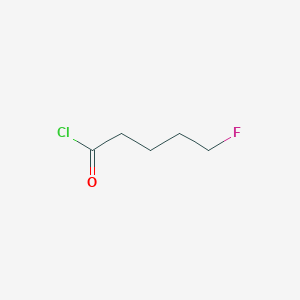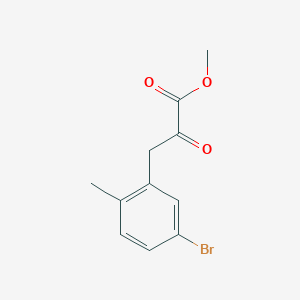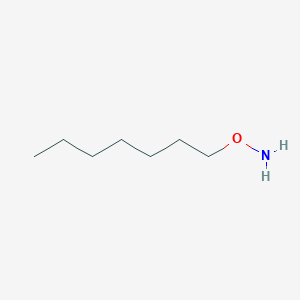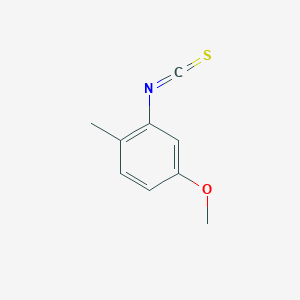
5-Methoxy-2-methylphenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methylphenyl Isothiocyanate is an organic compound with the molecular formula C9H9NOS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in organic synthesis and its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methylphenyl Isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 5-methoxy-2-methylphenylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of safer and more scalable methods. For instance, the reaction of 5-methoxy-2-methylphenylamine with carbon disulfide and a suitable desulfurating agent like T3P (propane phosphonic acid anhydride) can be employed .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylphenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used solvents.
Major Products Formed
Thiourea Derivatives: Formed through substitution reactions with amines.
Isothiocyanate Adducts: Formed through addition reactions with compounds containing active hydrogen atoms.
Scientific Research Applications
5-Methoxy-2-methylphenyl Isothiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylphenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of enzyme active sites, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isothiocyanate: Lacks the methoxy and methyl substitutions, making it less specific in its reactivity.
4-Methoxyphenyl Isothiocyanate: Similar structure but lacks the methyl group at the 2-position.
2-Methylphenyl Isothiocyanate: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-2-methylphenyl Isothiocyanate is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and specificity in chemical and biological applications .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-8(11-2)5-9(7)10-6-12/h3-5H,1-2H3 |
InChI Key |
JMGLWOZIYLVTMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
